Dimethylprocaine
Description
Contextualization within Ester-Type Local Anesthetics Research Modalities
Local anesthetics are broadly classified based on the chemical bond—either an ester or an amide—that links the aromatic (lipophilic) portion and the amine (hydrophilic) portion of the molecule. nih.govcda-adc.ca Dimethylprocaine falls into the ester category, which includes compounds like procaine (B135), benzocaine, and tetracaine (B1683103). mdpi.com A key characteristic of ester-type anesthetics is their metabolism by plasma pseudocholinesterases, an enzymatic hydrolysis process that is generally rapid. nih.gov This rapid breakdown often results in a shorter duration of action compared to amide-type anesthetics. nih.gov
The fundamental mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve membranes. cda-adc.ca By preventing sodium ion influx, these agents inhibit the propagation of action potentials, thus blocking the transmission of pain signals. cda-adc.ca Research in this area often utilizes analogue studies to investigate structure-activity relationships (SAR). scbt.comnih.gov By modifying the structure of a parent compound like procaine, researchers can probe how changes to the aromatic ring, intermediate ester chain, or the terminal amine group affect potency, duration, and mechanism of action. mdpi.com this compound, with its two methyl groups on the tertiary amine, serves as a specific example of such a structural modification.
Below is a table detailing the chemical properties of this compound.
| Property Name | Property Value | Reference |
| IUPAC Name | 2-(dimethylamino)ethyl 4-aminobenzoate | nih.gov |
| Synonyms | This compound, (Dimethylamino)ethyl p-aminobenzoate | nih.govchemsrc.com |
| CAS Number | 10012-47-2 | nih.govchemsrc.com |
| Molecular Formula | C11H16N2O2 | nih.govchemsrc.com |
| Molecular Weight | 208.26 g/mol | nih.gov |
| Melting Point | 121 °C | |
| Boiling Point | 346.6°C at 760 mmHg | chemsrc.com |
| pKa (Predicted) | 8.25 ± 0.28 |
Rationale for Continued Academic Investigation of this compound
The continued academic interest in this compound extends beyond its classification as a local anesthetic. A primary driver of research is its notable stimulant and reinforcing properties, which are not characteristic of all local anesthetics. researchgate.net Studies have shown that this compound exhibits behavioral effects in animal models that are similar to those of cocaine, including increased locomotor activity and conditioned place preference. researchgate.net
This has led to investigations into its interaction with the dopamine (B1211576) transporter (DAT). Research suggests that the potencies of cocaine-like drugs correlate with their ability to inhibit dopamine uptake. researchgate.net Unlike procaine, which shows weak effects, this compound's stimulant actions appear to be linked to its activity within dopaminergic pathways. researchgate.net This makes this compound a valuable tool for researchers aiming to dissociate the local anesthetic effects from the centrally-mediated reinforcing effects of substances that interact with monoamine transporters. Furthermore, its use as a biochemical reagent in various laboratory applications, including in organic synthesis, underscores its utility in broader chemical research. lookchem.comchemicalbook.com For instance, it can be used as a starting material in the synthesis of other compounds, such as the local anesthetic tetracaine. chemicalbook.com
Current Research Trajectories and Unanswered Questions in the Field
Current research involving this compound and its analogues is focused on several key areas. A major trajectory involves elucidating the precise molecular mechanisms that underpin its stimulant effects. While a connection to the dopamine transporter has been established, the specific binding interactions and the conformational changes it induces in the transporter are still areas of active study. researchgate.netresearchgate.net Comparing the binding kinetics and structural effects of this compound with those of cocaine and other DAT inhibitors can provide deeper insights into the pharmacology of substance abuse.
Another significant research avenue is the exploration of structure-activity relationships among procaine analogues. mdpi.com Researchers are investigating how modifications to the amine headgroup, such as the dimethyl substitution in this compound, influence affinity for not only sodium channels but also for other targets like the dopamine transporter. This line of inquiry is crucial for designing new chemical probes and potentially for developing novel therapeutic agents with specific activity profiles. scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCQLLLJGRMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142967 | |
| Record name | Dimethylprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10012-47-2 | |
| Record name | Benzoic acid, 4-amino-, 2-(dimethylamino)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10012-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylprocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010012472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethylamino)ethyl p-aminobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Historical Academic Approaches to Procaine (B135) Derivative Synthesis
The synthetic history of procaine derivatives is intrinsically linked to the pioneering work on procaine itself. The foundational synthesis of procaine (2-(diethylamino)ethyl 4-aminobenzoate) was developed by Alfred Einhorn in the early 20th century. This historical method laid the groundwork for the synthesis of a multitude of p-aminobenzoic acid esters, including dimethylprocaine.
The most prominent historical method is the Fischer-Speier esterification . This acid-catalyzed reaction involves the direct esterification of p-aminobenzoic acid (PABA) with the corresponding amino alcohol. chegg.comresearchgate.netlibretexts.org In the case of procaine, this alcohol is 2-diethylaminoethanol. For this compound, the reactant would be 2-(dimethylamino)ethanol. A strong mineral acid, such as sulfuric acid, is typically used as a catalyst. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used or water is removed as it is formed. libretexts.org
Another classic approach involves a two-step process starting from a protected or precursor form of PABA. A common precursor is 4-nitrobenzoic acid. This is first converted to an acid chloride, typically using thionyl chloride (SOCl₂), and then reacted with the amino alcohol (e.g., 2-(dimethylamino)ethanol) to form the nitro-ester intermediate. The final step is the reduction of the nitro group to the primary amine, often achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. lookchem.com
Contemporary Laboratory Synthetic Routes for this compound
Modern laboratory syntheses of this compound often refine the classical methods for improved yield, purity, and milder reaction conditions. Two primary routes are prevalent:
Direct Esterification of p-Aminobenzoic Acid: This method remains a straightforward approach. It involves reacting p-aminobenzoic acid directly with 2-(dimethylamino)ethanol. chegg.com While conceptually simple, it often requires forcing conditions (high temperature and strong acid catalyst) which can lead to side products.
Nucleophilic Substitution Route: A more controlled and often higher-yielding method involves the reaction of a salt of p-aminobenzoic acid with an activated form of the amino alcohol. A common variation is the reaction of the sodium salt of PABA with 2-(dimethylamino)ethyl chloride. lookchem.com This reaction is typically carried out in a polar aprotic solvent like acetone.
A third, multi-step route provides high purity material suitable for research standards. This involves:
Reaction of 4-nitrobenzoyl chloride with 2-(dimethylamino)ethanol in a non-polar solvent like benzene (B151609) to yield 4-nitrobenzoic acid 2-(dimethylamino)ethyl ester.
Subsequent reduction of the nitro group using a reducing agent such as tin(II) chloride in ethanol. This method has reported yields of around 70% for the reduction step. lookchem.com
| Route | Starting Materials | Key Reagents/Conditions | Reported Yield |
| Direct Esterification | p-Aminobenzoic acid, 2-(dimethylamino)ethanol | H₂SO₄, heat | Variable |
| Nucleophilic Substitution | 4-aminobenzoic acid, 2-(dimethylamino)ethyl chloride | Sodium hydrogencarbonate, acetone, heat | 75.0% lookchem.com |
| Multi-step from Nitro-precursor | 4-nitrobenzoyl chloride, 2-(dimethylamino)ethanol | 1. Benzene; 2. SnCl₂, ethanol | ~60% (overall) lookchem.com |
Chemo-Enzymatic and Biocatalytic Synthesis Research
The quest for greener and more selective synthetic methods has led to the exploration of chemo-enzymatic and biocatalytic routes for producing procaine analogs. Enzymes, particularly lipases, have shown great promise in catalyzing esterification and transesterification reactions under mild conditions. rsc.org
Research has demonstrated that lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the esterification of benzoic acid derivatives with various alcohols. researchgate.net This approach offers high yields and a simple work-up, often involving just filtration of the immobilized enzyme and solvent evaporation. researchgate.net The reaction is typically carried out in an organic solvent like cyclohexane (B81311) to favor the esterification equilibrium. researchgate.net
For the synthesis of this compound, a biocatalytic approach would involve the lipase-catalyzed reaction between a p-aminobenzoic acid derivative and 2-(dimethylamino)ethanol. The use of acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), has also been reported for the synthesis of amides and esters, including procaine, in aqueous or biphasic systems. researchgate.net These enzymatic methods avoid the harsh acidic or basic conditions of traditional chemical synthesis, often leading to cleaner reaction profiles and easier purification.
While specific high-yield examples for this compound are still emerging in the literature, the principles established for procaine and other esters are directly applicable and represent a significant area of ongoing research. rsc.orgresearchgate.net
Design and Synthesis of this compound Analogs for Mechanistic Probes
The synthesis of analogs of this compound is a key strategy for investigating the mechanisms of action of local anesthetics and other biological targets. By systematically modifying the structure of this compound, researchers can probe enzyme-substrate interactions, map binding sites, and elucidate metabolic pathways.
A common strategy is the variation of the N-alkyl substituents on the amino group. For instance, replacing the methyl groups with larger alkyl chains can provide insights into the steric constraints of a binding pocket. The synthesis of a series of N-alkylpyridinium-3-yl)-1,2,3,5-dithiadiazolyl (DTDA) radical cations with varying alkyl chains (ethyl, propyl, butyl) has been used to study the effect of substituent size on crystal packing and magnetic properties, a principle applicable to the design of procaine-based probes. jyu.fi
Another powerful tool for mechanistic studies is isotopic labeling . symeres.comnumberanalytics.com Synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) at specific positions allows for the tracing of the molecule through biological systems. symeres.comnih.gov For example, labeling the carbonyl carbon with ¹³C would enable the use of ¹³C-NMR to follow the metabolic fate of the ester group. aocs.org The synthesis of isotopically labeled compounds typically follows the same routes as the unlabeled compound, but using a labeled starting material. nih.gov For instance, ¹³C-labeled p-aminobenzoic acid could be used in a Fischer esterification to produce ¹³C-labeled this compound. These labeled analogs are invaluable for kinetic isotope effect studies and for unambiguously identifying metabolites using mass spectrometry.
Analytical Validation of Synthesized Research Materials
The validation of analytical procedures is a critical step to ensure that the synthesized this compound and its analogs are of the required purity and identity for research use. europa.euchemchart.com A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Structural Elucidation and Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compound. aocs.orgnih.govwikipedia.org The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons of the PABA moiety, the methylene (B1212753) protons of the ethyl chain, and the methyl protons on the tertiary amine. nih.gov
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. researchgate.net
Purity Assessment and Quantification:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for assessing the purity of this compound and for quantifying it in various matrices. researchgate.netchromatographyonline.com A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice. researchgate.net This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.
Validation Parameters: According to guidelines from the International Council for Harmonisation (ICH), the validation of an analytical method should assess several key parameters: europa.euchemchart.com
| Parameter | Description | Typical Method |
| Specificity | The ability to assess the analyte in the presence of other components (impurities, degradation products). | Analysis of spiked samples and stressed samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analysis of a series of dilutions of a standard solution. |
| Accuracy | The closeness of the test results to the true value. | Recovery studies on spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Multiple analyses of the same homogenous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
A typical validation for an HPLC method for this compound would involve preparing a calibration curve with known concentrations to establish linearity, performing recovery studies by spiking a blank matrix with known amounts of the compound to determine accuracy, and analyzing multiple preparations of the same sample on the same day and on different days to assess precision. chromatographyonline.com
Molecular Mechanisms of Action: in Vitro and Subcellular Investigations
Ligand-Target Binding Kinetics and Thermodynamics
The interaction of dimethylprocaine with its biological targets is characterized by specific binding kinetics and affinities, which dictate its pharmacological profile.
The primary receptor target identified for this compound's psychoactive effects is the dopamine (B1211576) transporter (DAT). chemicalbook.comresearchgate.net In vitro studies have quantified its binding affinity, demonstrating a notable potency. Research comparing it to other local anesthetics shows that while many anesthetics interact with DAT, this compound is one of the few that fully inhibits its function in a manner comparable to cocaine. chemicalbook.com For instance, at concentrations up to 100 microM, other ester-containing local anesthetics like procaine (B135) and tetracaine (B1683103) only partially inhibit dopamine uptake. chemicalbook.com The binding affinity for DAT is a key determinant of its cocaine-like discriminative stimulus effects in animal models. researchgate.net
This compound functions as a potent inhibitor of the dopamine transporter. chemicalbook.com The primary mechanism of action is the blockade of dopamine reuptake from the synaptic cleft back into the presynaptic neuron. chemicalbook.comcpn.or.kr This inhibition leads to an increase in the extracellular concentration of dopamine. chemicalbook.com
In vitro binding assays using rat caudate nucleus tissue have shown that this compound fully displaces radioligands from the dopamine transporter and completely inhibits dopamine uptake. chemicalbook.comresearchgate.net Its potency is only slightly less than that of cocaine. chemicalbook.com This direct action as a dopamine uptake inhibitor is responsible for its stimulant effects. chemicalbook.com Further studies in awake rats demonstrated that this compound produces a dose-dependent, reversible increase in the efflux of endogenous dopamine in the striatum. chemicalbook.com
As a local anesthetic, this compound's fundamental mechanism involves the modulation of voltage-gated sodium channels (VGSCs). researchgate.net These channels are transmembrane proteins responsible for the rapid influx of sodium ions that initiates the rising phase (Phase 0) of action potentials in excitable cells like neurons. cvpharmacology.comnih.gov
The blockade of sodium channels by local anesthetics is state-dependent, meaning the drug binds with higher affinity to channels in the activated (open) and inactivated states than to channels in the resting (closed) state. cvpharmacology.comnih.gov By binding to a site within the inner pore of the channel, this compound sterically and/or electrostatically prevents the passage of sodium ions. nih.gov This action stabilizes the inactivated state of the channel, reduces the excitability of the cell membrane, and slows the propagation of nerve impulses. drugbank.comwikipedia.org Studies have shown a positive correlation between the sodium channel affinities of local anesthetics and their behavioral potencies. researchgate.net
Based on a review of the available scientific literature, there is no specific information regarding allosteric modulation or cooperative binding phenomena involving this compound at its known targets. Research has primarily focused on its direct competitive inhibition at the orthosteric binding sites of the dopamine transporter and sodium channels.
Sodium Channel Modulation and Gating Dynamics
Ion Channel Functionality Research
The impact of this compound on ion channel function is most clearly demonstrated through electrophysiological studies of voltage-gated sodium channels.
Electrophysiological investigations reveal that the blockade of VGSCs by local anesthetics like this compound has distinct effects on neuronal function. The primary effect is a decrease in the rate and magnitude of the Phase 0 depolarization of the action potential. cvpharmacology.comemcrit.org This directly translates to a reduced conduction velocity along the nerve fiber. cvpharmacology.com
Potassium Channel Interaction Profiles
There is a lack of specific research detailing the interaction profile of this compound with potassium channels. While related local anesthetics are known to interact with various ion channels, including potassium channels, dedicated studies quantifying this compound's binding affinities, potency (e.g., IC50 values), and specific effects on different subtypes of potassium channels are not readily found in the reviewed literature. Broader research on the local anesthetic tetracaine, sometimes associated with this compound, indicates it can inhibit potassium-induced effects, but direct evidence for this compound is absent. up-bio.comlookchem.com
Calcium Channel Modulation Investigations
Similar to potassium channels, specific investigations into the modulation of calcium channels by this compound are not well-documented. The primary mechanism for local anesthetics involves the blockade of voltage-gated sodium channels. chemicalbook.com While some local anesthetics can affect calcium channels, specific data on this compound's direct interactions, such as its effects on L-type, N-type, or T-type calcium channels, and any resulting modulation of intracellular calcium concentrations, are not specified in the available research. Tetracaine has been noted to alter the function of calcium release channels, but it is crucial to distinguish this from direct data on this compound. up-bio.comlookchem.comchemicalbook.com
Neurotransmitter System Interactions Beyond Reuptake
Research suggests that the effects of some local anesthetics extend beyond simple channel blockade and may involve interactions with neurotransmitter systems. Studies in animal models have indicated that this compound exhibits behavioral effects, such as locomotor stimulation and reinforcing actions, which are suggestive of an interaction with the dopaminergic system. researchgate.net These effects are reported to be similar to those of cocaine. researchgate.net However, detailed in vitro binding studies and functional assays to characterize this compound's affinity and activity at various neurotransmitter receptors (e.g., dopamine, serotonin, acetylcholine (B1216132) receptors) are not available in the reviewed sources. One study noted that the reinforcing effects of this compound are unlikely to be mediated by its metabolite, dimethylaminoethanol. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Enzyme Inhibition and Activation Profiles in Cellular Systems
There is no specific information available regarding the profile of this compound as an inhibitor or activator of specific enzymes in cellular systems. While local anesthetics of the ester type are known to be metabolized by plasma cholinesterases, their potential to inhibit or activate other enzymes, such as those involved in signaling cascades, has not been specifically elucidated for this compound. researchgate.net
Intracellular Signaling Pathway Perturbations
Specific studies detailing how this compound perturbs intracellular signaling pathways are lacking. General statements about related compounds, like tetracaine, suggest they can inhibit pro-survival signaling pathways and stimulate caspase activation, leading to apoptosis in certain cell types. up-bio.comlookchem.com However, direct evidence of this compound causing such effects is not present in the search results.
Second Messenger System Regulation
No data was found concerning the effects of this compound on the regulation of second messenger systems, such as cyclic AMP (cAMP) or cyclic GMP (cGMP).
Protein Kinase and Phosphatase Activity Modulation
There is no available research that specifically investigates the modulation of protein kinase or phosphatase activity by this compound.
Membrane Interaction Dynamics and Biophysical Effects
Lipid Bilayer Perturbation Studies
No specific studies quantifying the perturbation of lipid bilayers by this compound were identified. Research on other local anesthetics often employs techniques such as X-ray and neutron scattering, nuclear magnetic resonance (NMR), and molecular dynamics simulations to observe changes in membrane structure, such as bilayer thickness and lipid chain order. nist.gov These studies provide a framework for how such investigations could be conducted for this compound, but the data for the compound itself is absent.
Membrane Fluidity and Permeability Alterations
Similarly, literature detailing the specific impact of this compound on membrane fluidity and permeability is not available. The fluidity of a membrane, which is critical for cellular processes, can be measured using techniques like fluorescence anisotropy. scirp.orgmdpi.com Local anesthetics can either increase or decrease membrane fluidity depending on the lipid composition, temperature, and the specific anesthetic molecule. nih.gov This can subsequently alter the permeability of the membrane to ions and other molecules. taylorandfrancis.com While it is hypothesized that this compound would influence these properties, there are no empirical data or detailed research findings to construct an accurate and informative analysis for this specific compound.
Due to the absence of direct scientific evidence, providing a detailed and accurate article that strictly adheres to the requested outline for this compound is not possible at this time.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
The anesthetic activity of Dimethylprocaine and its congeners is dependent on a well-defined three-component pharmacophore. This essential molecular framework is a hallmark of most clinically effective local anesthetics and is crucial for binding to the receptor site within the sodium channel. nih.govnih.gov
The three key structural motifs are:
A Lipophilic Aromatic Ring: This portion of the molecule, a p-aminobenzoic acid ester in the case of this compound, is crucial for the molecule's lipid solubility. nih.gov Higher lipophilicity allows the anesthetic to penetrate the lipid-rich nerve membrane to reach its binding site. derangedphysiology.com
An Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic parts of the molecule. The ester bond is susceptible to hydrolysis by plasma enzymes (pseudocholinesterases), which generally results in a shorter duration of action compared to amide-linked anesthetics. mhmedical.comaneskey.com
A Hydrophilic Tertiary Amine: This is the ionizable portion of the molecule. At physiological pH, it exists in equilibrium between a charged (cationic) and an uncharged (neutral) form. The neutral form is essential for crossing the nerve membrane, while the cationic form is believed to be the primary species that binds to the sodium channel receptor site. nih.gov In this compound, this is a dimethylamino group.
The spatial arrangement and the length of the intermediate chain are also critical, with an ideal spacing between the lipophilic and hydrophilic ends being necessary for optimal activity. derangedphysiology.com
| Pharmacophoric Feature | Structural Component in this compound | Primary Function |
|---|---|---|
| Lipophilic Group | p-Aminobenzoyl Group | Nerve membrane penetration; potency. nih.gov |
| Intermediate Chain | Ester Linkage | Connects lipophilic and hydrophilic moieties; influences metabolism and duration. aneskey.com |
| Hydrophilic Group | Terminal Dimethylamino Group | Ionization; binding to the sodium channel receptor. nih.gov |
Computational Modeling and Prediction of Structure-Activity Relationships
Computational methods are increasingly used to refine the understanding of SAR and to predict the biological activity of new compounds, thereby streamlining the drug discovery process. researchgate.net
QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.net For local anesthetics like this compound, these models are invaluable for predicting potency and identifying key molecular descriptors.
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules with known activities to build a pharmacophore model. volkamerlab.org For procaine (B135) analogs, ligand-based models have demonstrated that properties like hydrophobicity are significant contributors to the binding affinity at the receptor. researchgate.net These models can be used to virtually screen libraries of new compounds to identify potential anesthetic candidates.
Target-Based QSAR (or Structure-Based Drug Design): When the structure of the target protein (e.g., the sodium channel) is known or can be modeled, this approach is employed. It involves docking the ligand (this compound) into the binding site of the receptor to predict binding affinity and orientation. Amino acid mutations in key segments of the sodium channel have been shown to alter local anesthetic action, suggesting specific interaction sites that can be modeled. aneskey.com
Modern drug discovery increasingly integrates machine learning (ML) and deep learning (DL) with CADD to build more sophisticated and predictive models. springermedizin.de These techniques can analyze vast datasets of chemical structures and biological activities to identify complex, non-linear relationships that traditional QSAR models might miss. acs.org
For anesthetics, ML algorithms can be trained to:
Predict the activity of novel compounds. springermedizin.de
Optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Generate novel molecular structures with desired anesthetic profiles.
While specific deep learning models for this compound are not widely published, the methodologies are readily applicable. An ML model trained on a large dataset of aminoester anesthetics could predict the relative potency or duration of action of this compound based on its structural features compared to other compounds in the training set.
Ligand-Based and Target-Based QSAR Models
Influence of Substituent Effects on Mechanistic Activity
The specific substituents on the aromatic ring and the terminal amine of this compound have a profound impact on its physicochemical properties and, consequently, its anesthetic profile.
Electronic Effects: The electron-donating p-amino group on the aromatic ring of this compound influences the electronic density of the molecule. This can affect the reactivity of the ester group and the pKa of the terminal amine, which in turn impacts the ratio of ionized to un-ionized forms at physiological pH.
Steric Effects: Steric hindrance, which relates to the size and shape of the molecule, is a critical factor in how a drug fits into its receptor site. taylorandfrancis.comresearchgate.net The substituents on the terminal nitrogen (two methyl groups in this compound vs. two ethyl groups in Procaine) influence the steric bulk around the hydrophilic head. While both are tertiary amines, the smaller size of the methyl groups in this compound compared to the ethyl groups in Procaine can lead to differences in binding affinity, duration of action, and receptor interaction, although these specific comparative effects are not extensively detailed in the available literature.
For local anesthetics, one of the most critical physicochemical properties is lipophilicity, often expressed as the logarithm of the partition coefficient (log P). medscape.com There is a direct and well-established correlation between lipophilicity and anesthetic potency.
Correlation with Potency: Increased lipid solubility enhances the ability of the anesthetic to traverse the lipid bilayer of the nerve axon to reach the intracellular binding site on the sodium channel. derangedphysiology.com Therefore, more lipophilic drugs are generally more potent.
Correlation with Duration of Action: Higher lipophilicity often leads to a longer duration of action. This is because the drug can partition more effectively into the lipid-rich nerve tissue, creating a local reservoir that is protected from being washed away by the circulatory system. derangedphysiology.com Furthermore, increased lipophilicity is often associated with greater protein binding at the receptor site, which also prolongs the anesthetic effect. mhmedical.com
The table below illustrates the relationship between physicochemical properties and anesthetic activity for several aminoester local anesthetics, demonstrating the principles that govern this compound's function.
| Compound | Lipophilicity (log P) | pKa | Relative Potency | Duration of Action |
|---|---|---|---|---|
| Procaine | 1.9 | 9.0 | 1 | Short nih.gov |
| Chloroprocaine | 2.3 | 9.1 | 1 | Very Short nih.gov |
| Tetracaine (B1683103) | 3.2 | 8.6 | 16 | Long nih.gov |
| Benzocaine | 1.9 | 3.5 | N/A (Topical) | N/A (Topical) |
Pre Clinical Pharmacodynamics in Animal Models: Mechanistic Insights
Central Nervous System (CNS) Activity Research in Rodent Models
Dimethylprocaine exhibits significant activity within the central nervous system, largely attributed to its interaction with monoamine neurotransmitter systems. Studies in rodent models have been pivotal in characterizing these effects, from behavioral changes to the underlying neurochemical mechanisms.
Research has demonstrated that this compound acts as a locomotor stimulant in animal models. In studies using mice, acute administration of this compound was found to significantly increase locomotor activity. vulcanchem.com This stimulant effect is a hallmark of drugs that enhance central dopaminergic neurotransmission.
Beyond simple locomotion, behavioral phenotyping has explored other CNS-related effects. For instance, in the elevated plus-maze test, a common paradigm for assessing anxiety-like behavior in rodents, this compound administration led to a reduction in the time spent and the number of entries into the open arms of the maze. vulcanchem.com This behavioral outcome is interpreted as an anxiogenic, or anxiety-producing, effect. In contrast, the parent compound procaine (B135) did not produce similar effects on either locomotor activity or anxiety-related behaviors in these models. vulcanchem.com
| Behavioral Test | Observed Effect of this compound | Interpretation | Source |
|---|---|---|---|
| Locomotor Activity | Significant increase in movement | CNS Stimulant Activity | vulcanchem.com |
| Elevated Plus-Maze | Reduced entries and time in open arms | Anxiogenic-like Effect | vulcanchem.com |
| Conditioned Place Preference | Increased time spent on drug-paired side | Reinforcing Properties | vulcanchem.com |
Drug discrimination studies in animals are a valuable tool for predicting the subjective effects a substance might have in humans. In these paradigms, animals are trained to recognize the internal cues associated with a specific drug. Research shows that this compound can fully substitute for cocaine in drug discrimination tests in both rats and rhesus monkeys. caymanchem.com This indicates that this compound produces interoceptive cues that are qualitatively similar to those of cocaine, suggesting a shared mechanism of action and a similar potential for abuse.
Furthermore, in rats trained to discriminate the local anesthetic procaine from saline, this compound also produced procaine-like discriminative stimulus effects. vulcanchem.com This dual substitution highlights both the local anesthetic and the central stimulant properties of the compound.
The primary mechanism underlying this compound's central stimulant effects is its action as a dopamine (B1211576) uptake inhibitor. nih.gov In vitro studies using rat striatal synaptosomes have quantified this activity. This compound was found to fully inhibit the binding of a radiolabeled ligand to the dopamine transporter (DAT) and to block the uptake of dopamine. nih.gov Its potency, while significant, was slightly less than that of cocaine. nih.gov This direct action on the DAT is believed to be responsible for the cocaine-like behavioral effects observed in animal models. nih.gov
In vivo microdialysis studies in awake rats have provided further evidence for this mechanism. Administration of this compound directly into the striatum caused a substantial, dose-dependent, and reversible increase in the extracellular concentration of dopamine. nih.gov At a concentration of 1 mM, this compound produced a 12-fold increase in dopamine levels, an effect comparable in magnitude to that produced by 0.1 mM cocaine. nih.gov In rhesus monkeys, doses of this compound that sustained self-administration behavior were associated with high occupancy (66-82%) of the dopamine transporter in the striatum, as measured by positron emission tomography (PET). nih.govsci-hub.box There was a strong correlation between the peak increase in extracellular dopamine and the percentage of DAT occupancy. nih.govsci-hub.box
| Compound | DAT Binding Affinity (Ki) | Dopamine Uptake Inhibition (IC50) | Source |
|---|---|---|---|
| This compound | 1.4 µM | 1.2 µM | nih.gov |
| Cocaine | 0.6 µM | 0.7 µM | nih.gov |
The mapping of neuronal activation in response to a pharmacological stimulus is often accomplished using techniques like c-Fos immunohistochemistry. The protein c-Fos is the product of an immediate-early gene, and its expression is used as a marker for recent neuronal activity. ed.gov This method has been employed to identify the specific brain circuits and pathways engaged by psychostimulants such as cocaine and methylphenidate. ed.govgoogle.com However, based on a review of the available scientific literature, specific studies utilizing c-Fos or other immediate-early gene mapping techniques to delineate the precise neural pathways activated or deactivated by this compound have not been reported.
Neurotransmitter Release and Uptake Dynamics in Specific Brain Regions
Peripheral Nerve Blockade Research in Isolated Nerve Preparations
As a local anesthetic, this compound's fundamental mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve membranes. nih.gov This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation. nih.gov The potency and efficacy of local anesthetics are commonly evaluated in vitro using isolated nerve preparations, such as the frog or rat sciatic nerve, where the reduction in the compound action potential can be directly measured. nih.gov While this compound is classified as a local anesthetic and is known to produce these effects, detailed studies quantifying its specific potency and activity in isolated nerve preparations were not identified in the reviewed literature. google.comgoogle.com
Cardiovascular System Research in Animal Models
The stimulant properties of this compound extend to the cardiovascular system. Due to its inhibition of catecholamine (dopamine and norepinephrine) reuptake, this compound can produce significant cardiovascular effects. vulcanchem.com Animal studies have indicated that these effects include tachycardia (increased heart rate) and hypertension (elevated blood pressure). smolecule.comaddictionhelpline.co.uk These responses are consistent with the known physiological effects of increased synaptic levels of norepinephrine (B1679862) and dopamine, which play key roles in regulating cardiovascular function. While these effects are documented, detailed preclinical studies presenting dose-response data for this compound's impact on blood pressure and heart rate in animal models are not extensively detailed in the available literature.
Electrophysiological Effects on Cardiac Tissue
Detailed research findings from preclinical animal models specifically investigating the electrophysiological effects of this compound on cardiac tissue could not be located in the available scientific literature. While general methodologies for assessing the cardiac electrophysiology of compounds in animal models, such as using isolated heart preparations or in vivo electrocardiography (ECG), are well-established, no studies applying these techniques to this compound were identified. Therefore, no data on its specific effects on parameters like action potential duration, ion channel currents, or cardiac conduction in animal models can be presented.
Vascular Tone Modulation Studies
No specific preclinical studies detailing the effects of this compound on the modulation of vascular tone were found in a comprehensive search of scientific publications. Research into how substances affect vascular smooth muscle and endothelial function is a common area of pharmacological investigation, often utilizing techniques like wire myography on isolated arterial rings from animal models. mdpi.comnih.gov However, no published studies were identified that have specifically examined the vasoconstrictor or vasodilator properties of this compound in such experimental setups.
In Vivo Receptor Occupancy and Functional Studies in Model Organisms
Information regarding in vivo receptor occupancy and subsequent functional studies of this compound in model organisms is not present in the reviewed scientific literature. Receptor occupancy assays are critical tools in drug development to establish the relationship between the concentration of a drug at its target and the pharmacological effect. sygnaturediscovery.commeliordiscovery.com These studies often involve techniques like positron emission tomography (PET) or ex vivo binding assays to quantify the percentage of target receptors bound by a compound at various doses. meliordiscovery.comnih.gov However, no such studies have been published for this compound, meaning its specific in vivo targets and the degree of receptor engagement required for any potential physiological effects have not been characterized.
Behavioral Pharmacology of this compound in Controlled Animal Studies
A thorough search did not yield any publications on the behavioral pharmacology of this compound in controlled animal studies. Behavioral pharmacology investigates how chemical agents affect behavior, utilizing a range of animal models to assess potential effects on locomotion, anxiety, cognition, and reward pathways. numberanalytics.comaspet.org Standardized tests such as the forced swim test, elevated plus-maze, or operant conditioning chambers are typically employed. numberanalytics.comherbmedpharmacol.com The absence of any published research indicates that the behavioral profile of this compound has not been characterized in preclinical animal models.
Pharmacokinetics and Metabolism in Animal Models
Absorption and Distribution Dynamics in Select Animal Species
The study of how dimethylprocaine is absorbed and distributed throughout the body is crucial for understanding its pharmacological effects. Research in animal models, including rodents and non-human primates, provides foundational knowledge in this area.
The bioavailability of a drug determines the proportion that enters the circulation to have an active effect. In rodents, the route of administration significantly impacts the systemic exposure to this compound. Oral ingestion is generally associated with rapid hydrolysis, which can limit bioavailability. wikipedia.org
Studies in rats and mice are fundamental for characterizing the preclinical pharmacokinetic profile of compounds. dovepress.comfda.gov Following administration, drug concentrations are measured in plasma over time to determine key parameters like the area under the curve (AUC), which represents total drug exposure, and the elimination half-life. For instance, in studies with other compounds in rats, parameters such as clearance and bioavailability are determined after intravenous and oral administration to understand how the drug is absorbed and eliminated. dovepress.com While specific bioavailability percentages for this compound in rodents are not extensively detailed in the provided results, the general understanding for ester-type local anesthetics is that their stability in plasma is a key factor. mdpi.comnih.gov The rapid metabolism of such compounds can lead to lower systemic exposure when administered orally. wikipedia.org
Table 1: General Pharmacokinetic Concepts in Rodent Models
| Parameter | Description | Relevance |
|---|---|---|
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the extent of drug absorption and first-pass metabolism. mdpi.comnih.gov |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, representing total systemic exposure. | A key parameter for comparing exposure between different doses or formulations. nih.gov |
| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Provides information on the rate of drug absorption. frontiersin.org |
| Tmax | The time at which Cmax is observed. | Indicates the time to peak absorption. frontiersin.org |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and duration of action. nih.gov |
This table presents general pharmacokinetic concepts and is not specific to this compound due to a lack of available data.
Once absorbed, this compound is distributed to various tissues. Tissue distribution studies in animal models, often conducted in rats, help identify which organs are exposed to the compound. nih.gov For many drugs, highly perfused organs like the liver and kidneys show higher concentrations. dovepress.comnih.gov In a study on a different compound in rats, tissue concentrations were measured at various time points post-administration, revealing extensive distribution to essential organs. dovepress.com
While specific quantitative whole-body autoradiography (QWBA) or detailed tissue concentration data for this compound is not available in the search results, general principles suggest that as a lipophilic molecule, it would distribute into various tissues. mdpi.com The distribution pattern is critical for understanding both efficacy and potential organ-specific effects. For instance, studies on other compounds in mice have shown distribution primarily in the stomach, intestines, kidneys, and liver. researchgate.net
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its central nervous system (CNS) effects. rndsystems.com this compound's stimulant effects suggest it penetrates the CNS. wikipedia.org The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. rndsystems.com For a compound to cross the BBB through passive diffusion, it generally needs to be lipid-soluble and have a low molecular weight. rndsystems.com
Studies in rhesus monkeys have indicated that this compound interacts with dopamine (B1211576) transporters in the brain, which inherently confirms its ability to cross the BBB. wikipedia.org Research on other substances in mice has shown that brain tissue concentrations can be measured to confirm BBB penetration. researchgate.net While direct studies quantifying the rate and extent of this compound's BBB penetration were not found, its known CNS activity provides indirect evidence of its ability to enter the brain. wikipedia.org
Metabolic Pathways and Metabolite Identification in Animal Tissues
The metabolism of this compound involves the chemical modification of the compound by the body, primarily to facilitate its excretion. These processes have been studied in animal tissues to identify the pathways and resulting metabolites.
This compound is a 4-aminobenzoic acid ester, and like other ester-type local anesthetics, its primary metabolic pathway is hydrolysis. wikipedia.orgmdpi.com This reaction involves the cleavage of the ester bond, typically catalyzed by enzymes. researchgate.netlibretexts.org
In animal models, this hydrolysis occurs rapidly, particularly in plasma, and is mediated by enzymes such as pseudocholinesterase and other carboxylesterases. nih.govnih.gov These enzymes are abundant in the plasma and liver of many species. mdpi.comnih.gov The hydrolysis of the ester linkage breaks the molecule into smaller, more water-soluble compounds that can be more easily eliminated from the body. libretexts.org The general mechanism for enzyme-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water. acsgcipr.org While the specific esterases responsible for this compound hydrolysis have not been individually identified in the provided research, the process is consistent with the known metabolism of procaine (B135) and other ester local anesthetics. mdpi.comnih.gov
Table 2: Major Metabolic Reactions for this compound in Animal Models
| Metabolic Reaction | Description | Resulting Products |
|---|---|---|
| Ester Hydrolysis | Cleavage of the ester bond by hydrolase enzymes. wikipedia.orgnih.gov | p-Aminobenzoic acid and an amino alcohol derivative. |
| Deethylation | Removal of an ethyl group from the tertiary amine. wikipedia.org | Leads to a secondary amine metabolite. |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. wikipedia.org | Increases water solubility for excretion. |
| N-Acetylation | Addition of an acetyl group to the amine. wikipedia.org | A phase II conjugation reaction. |
| Glucuronidation | Conjugation with glucuronic acid. wikipedia.org | A phase II reaction to enhance excretion. |
Based on postulated pathways from metabolite identification in Wistar rats. wikipedia.org
Studies in Wistar rats have been instrumental in identifying the metabolites of this compound. wikipedia.org Following administration, urine samples were analyzed to detect the products of its biotransformation. The primary metabolites result from the phase I reactions of ester hydrolysis, deethylation, and hydroxylation. wikipedia.org These are often followed by phase II conjugation reactions like N-acetylation and glucuronidation to further increase their water solubility for excretion. wikipedia.org
One of the key metabolites from the hydrolysis of similar local anesthetics is an amino alcohol. mdpi.com However, research in rhesus monkeys and rats suggests that the reinforcing effects of this compound are not likely mediated by its potential metabolite, dimethylaminoethanol. researchgate.net Dimethylaminoethanol (DMAE) itself is a known compound that has been studied for various biological activities and is a precursor to choline. researchgate.netdrugbank.com
Information on the Pharmacokinetics and Metabolism of this compound in Animal Models is Not Available in Publicly Accessible Scientific Literature.
Despite a comprehensive search of scientific databases and literature, no specific information was found regarding the pharmacokinetics, metabolism, elimination kinetics, or inter-species comparisons of the chemical compound "this compound" in animal models. The requested detailed article, structured around the provided outline, cannot be generated due to the absence of research findings on this particular compound in the public domain.
Extensive searches were conducted to locate data on the following, without success:
Renal and Biliary Excretion Mechanisms:Specific mechanisms of kidney or bile-related excretion for this compound have not been documented in the searched literature.
Inter-species Pharmacokinetic Comparisons (Animal Models Only):Consequently, no comparative pharmacokinetic studies of this compound across different animal species are available.
It is important to note that while general principles of pharmacokinetics and drug metabolism in animal models are well-established, specific data is required for individual compounds. In the case of this compound, such specific data appears to be unpublished or not publicly accessible. Therefore, the creation of a scientifically accurate and detailed article as per the user's request is not possible at this time.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatography is a cornerstone for the analysis of dimethylprocaine, enabling its separation from complex mixtures and precise quantification. labinsights.nl The choice of technique is often dictated by the nature of the sample matrix and the specific analytical goal.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the bioanalysis of small molecules like this compound in biological matrices. bioanalysis-zone.com This method combines the high separation efficiency of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for pharmacokinetic studies and the quantitative determination of drugs and their metabolites in complex samples such as plasma, vitreous humor, and aqueous humor. bioanalysis-zone.comnih.govresearchgate.net
The development of a robust LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net Sample preparation may range from simple protein precipitation to more complex procedures like affinity capture enrichment, depending on the complexity of the matrix and the required sensitivity. nih.gov Chromatographic separation is typically achieved using a reverse-phase column, which separates compounds based on their hydrophobicity. mtoz-biolabs.com The mass spectrometer is then used for the detection and quantification of the target analyte. labinsights.nl The use of an internal standard is common to ensure accuracy and precision. pnrjournal.com
Table 1: Illustrative LC-MS/MS Parameters for Bioanalytical Method
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 or Phenyl reverse-phase | Separation based on hydrophobicity |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile) | Elution of the analyte from the column |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generation of charged analyte molecules |
| Monitored Transitions | Specific precursor ion to product ion | Selective detection and quantification |
| Internal Standard | Structurally similar compound (e.g., isotopically labeled) | Correction for matrix effects and variability |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.gov For non-volatile compounds like this compound and its potential metabolites, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.gov This process typically involves converting polar functional groups into less polar, more volatile derivatives. nih.gov
The GC-MS system separates compounds based on their boiling points and interaction with the stationary phase in the GC column. labinsights.nl As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com GC-MS offers high chromatographic resolution and is well-suited for metabolomics studies, allowing for the identification and quantification of a wide range of metabolites. nih.govmdpi.com
Table 2: General Workflow for GC-MS Analysis of Non-Volatile Compounds
| Step | Description | Key Considerations |
|---|---|---|
| Sample Preparation | Extraction of analytes from the matrix. | Efficiency and selectivity of the extraction method. |
| Derivatization | Chemical modification to increase volatility (e.g., silylation). nih.gov | Reaction completeness and stability of derivatives. nih.gov |
| GC Separation | Injection into the GC system and separation on a capillary column based on volatility and polarity. mdpi.com | Optimization of temperature program and carrier gas flow rate. mdpi.com |
| MS Detection | Ionization (typically Electron Ionization) and mass analysis to obtain mass spectra. thermofisher.com | Library matching for compound identification. |
| Data Analysis | Peak deconvolution, identification, and quantification. uab.edu | Use of software for data processing and statistical analysis. mdpi.comuab.edu |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity of pharmaceutical substances and for quantitative analysis. mtoz-biolabs.comsepscience.comtorontech.com When coupled with a suitable detector, such as an ultraviolet (UV) or diode array detector (DAD), HPLC can effectively separate this compound from its impurities and degradation products. sepscience.comtorontech.com
Purity analysis by HPLC often involves calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.comresearchgate.net For this approach to be accurate, it is crucial to achieve good resolution and baseline separation between the main compound and any impurities. torontech.com The use of a DAD allows for peak purity analysis by comparing the UV spectra across a single peak; a pure peak should exhibit a consistent spectrum. torontech.comchromatographyonline.com For quantitative analysis, a calibration curve is typically constructed using standard solutions of known concentrations. researchgate.net
Table 3: Common Approaches in HPLC Purity and Quantitative Analysis
| Analysis Type | Method | Description |
|---|---|---|
| Purity Assessment | Area Normalization researchgate.net | The percentage of the main peak area is calculated relative to the total peak area in the chromatogram. torontech.comresearchgate.net |
| Peak Purity Analysis (with DAD) torontech.com | Compares UV-Vis spectra across a chromatographic peak to detect co-eluting impurities. chromatographyonline.comsepscience.com | |
| Quantitative Analysis | External Standard Calibration researchgate.net | A calibration curve is generated by plotting the response (e.g., peak area) versus the concentration of standard solutions. researchgate.net |
| Internal Standard Method pnrjournal.com | A known amount of a non-interfering compound is added to all samples and standards to correct for variations in injection volume and sample preparation. |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and assessing its purity by providing information about its functional groups and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational dynamics of molecules in solution. mdpi.com Techniques such as 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. For conformational analysis, advanced NMR experiments, often combined with computational methods like molecular dynamics simulations, can be used to describe the ensemble of conformations that a molecule like this compound might adopt. mdpi.comunibas.it
The study of dynamic processes, such as ring inversions or rotational barriers, can be performed using dynamic NMR (DNMR) techniques, which involve acquiring spectra at different temperatures. unibas.it Changes in chemical shifts, coupling constants, and the observation of phenomena like the Nuclear Overhauser Effect (NOE) can provide insights into the spatial arrangement of atoms and the preferred conformations of the molecule. nih.gov These studies are crucial for understanding the relationship between the structure and activity of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the qualitative analysis of organic compounds, providing information about the functional groups present and conjugated systems. mrclab.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that can be used to identify the presence of specific groups such as carbonyls (C=O), esters (C-O), and aromatic rings in the this compound molecule. mrclab.comethz.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. researchgate.netazooptics.com This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems and aromatic rings, which are present in the this compound structure. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for identification and quantitative analysis. azooptics.comlibretexts.org While UV-Vis spectra are generally less detailed than IR or NMR spectra, they are valuable for confirming the presence of conjugated systems and for quantitative measurements based on the Beer-Lambert law. mrclab.comresearchgate.netlibretexts.org
Table 4: Spectroscopic Data for Functional Group Identification
| Spectroscopic Technique | Information Provided | Application to this compound |
|---|---|---|
| Infrared (IR) | Vibrational frequencies of functional groups. mrclab.com | Identification of ester carbonyl (C=O), C-O stretching, aromatic C-H, and aliphatic C-H bonds. |
| UV-Visible (UV-Vis) | Electronic transitions in chromophores. azooptics.com | Confirmation of the aromatic ring and other conjugated systems. Quantitative analysis. libretexts.org |
| Nuclear Magnetic Resonance (NMR) | Chemical environment and connectivity of atoms. mdpi.com | Detailed structural elucidation and conformational analysis in solution. cam.ac.uk |
Mass Spectrometry for Metabolite Profiling and Identificationnih.govscripps.edu
The study of a compound's metabolic fate is a critical component of pharmaceutical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for identifying and profiling the metabolites of a parent compound like this compound. nih.govijpras.com This process involves administering the compound in an in vitro or in vivo model system and then analyzing biological samples to detect new molecular entities that result from biotransformation. The high sensitivity and selectivity of MS allow for the detection of metabolites even at very low concentrations. thermofisher.com
Metabolite profiling aims to create a comprehensive map of all metabolic products. In the context of this compound, this would involve searching for expected transformations such as hydrolysis of the ester bond, N-dealkylation of the tertiary amine, or aromatic hydroxylation. Tandem mass spectrometry (MS/MS or MSn) is instrumental in this process, as it provides structural information through the controlled fragmentation of metabolite ions. ijpras.com The resulting fragmentation patterns are compared to the parent compound and known metabolic pathways to elucidate the structure of the metabolites.
High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolites
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying unknown metabolites, a common challenge in drug metabolism studies. researchgate.net Unlike unit mass resolution instruments, modern HRMS platforms like Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap provide highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). ijpras.comresearchgate.net This precision allows for the determination of the elemental formula of an unknown metabolite ion. ijpras.com
For this compound, if a metabolite is detected, HRMS can distinguish between potential elemental compositions that would be indistinguishable at lower resolutions. For example, it can differentiate a metabolite formed by hydroxylation (+O) from one formed by tri-demethylation followed by oxidation (-C3H8+O). This capability significantly reduces the number of potential candidates for an unknown metabolite, streamlining the identification process. researchgate.net Data mining techniques, including mass defect filtering and background subtraction, are often employed with HRMS data to systematically pinpoint potential metabolites from complex biological matrices. nih.gov
Below is a hypothetical table illustrating how HRMS could be used to identify potential metabolites of this compound based on accurate mass measurement.
Table 1: Hypothetical HRMS Data for this compound Metabolite Identification This table is for illustrative purposes and displays hypothetical data.
| Proposed Metabolite | Biotransformation | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|---|
| This compound | - | C₁₅H₂₄N₂O₂ | 264.1838 | 264.1835 | -1.1 |
| Procaine (B135) | N-demethylation | C₁₃H₂₀N₂O₂ | 236.1525 | 236.1522 | -1.3 |
| para-Aminobenzoic acid | Ester Hydrolysis | C₇H₇NO₂ | 137.0477 | 137.0479 | +1.5 |
| Diethylaminoethanol | Ester Hydrolysis | C₆H₁₅NO | 117.1154 | 117.1153 | -0.9 |
Isotope Labeling Techniques for Metabolic Pathway Mapping
Stable isotope labeling is a powerful strategy used to trace the metabolic fate of a drug and delineate its biotransformation pathways. nih.govnih.gov This technique involves synthesizing the parent compound, in this case, this compound, with one or more atoms replaced by their heavy stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). creative-proteomics.com These non-radioactive, isotopically labeled compounds are chemically identical to the unlabeled drug but are distinguishable by their increased mass in an MS analysis.
When a stable isotope-labeled version of this compound is used in a metabolic study, the resulting metabolites will retain the isotopic label. silantes.com By analyzing the mass spectra for the characteristic mass shift and isotopic patterns, researchers can unequivocally link metabolites back to the parent drug, even in a complex biological matrix. nih.gov This is particularly useful for distinguishing drug metabolites from endogenous molecules that may have similar masses. Furthermore, by placing the label at specific positions within the this compound molecule, one can investigate the fate of different molecular fragments. For example, labeling the carbonyl carbon with ¹³C could confirm which metabolites retain the ester structure. This approach provides unparalleled insight into the metabolic wiring of the compound. nih.gov
Table 2: Common Stable Isotopes for Metabolic Pathway Mapping
| Isotope | Typical Use in Labeling | Information Gained |
|---|---|---|
| Carbon-13 (¹³C) | Incorporated into the carbon backbone of this compound. | Traces the core structure through various metabolic reactions. Helps quantify flux through different pathways. creative-proteomics.com |
| Nitrogen-15 (¹⁵N) | Incorporated into the amine groups of this compound. | Tracks the fate of nitrogen-containing moieties, useful for studying N-dealkylation or other reactions at the amine centers. creative-proteomics.com |
Bioanalytical Method Development for Biological Samples from Animal Studiesthermofisher.comnih.gov
To conduct pharmacokinetic studies of this compound in animal models, it is essential to develop and validate a robust bioanalytical method. nih.govresearchgate.net Such a method is designed to accurately and reliably quantify the concentration of the parent drug and its key metabolites in complex biological matrices like blood, plasma, and urine. researchgate.netasiapharmaceutics.info The development process involves creating a procedure that is sensitive, specific, and reproducible to ensure the integrity of the pharmacokinetic data.
The choice of analytical technique is critical, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity. researchgate.net The method development process focuses on optimizing chromatographic conditions to separate this compound from its metabolites and endogenous interferences, as well as fine-tuning mass spectrometer parameters for optimal detection. nih.gov
Sample Preparation and Extraction Optimization
Biological samples are complex mixtures containing proteins, salts, phospholipids, and other endogenous components that can interfere with analysis. phenomenex.com Therefore, a crucial step in bioanalytical method development is sample preparation, which aims to isolate the analytes of interest (this compound and its metabolites) from these matrix components. nih.govchromatographyonline.com The goal is to produce a clean extract that minimizes matrix effects, such as ion suppression or enhancement in the MS source, while maximizing analyte recovery. phenomenex.com
Common extraction techniques include:
Protein Precipitation (PP): A fast and simple method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While quick, it is the least selective method. chromatographyonline.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It offers better cleanup than PP. tiaft.org
Solid-Phase Extraction (SPE): Considered the most effective technique for sample cleanup, SPE uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. chromatographyonline.comtiaft.org Interferences are washed away before the analyte is eluted with a small volume of solvent, providing a concentrated and clean sample. Optimization involves selecting the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange) and developing the wash and elution steps. chromatographyonline.com
Table 3: Comparison of Common Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PP) | Protein denaturation with organic solvent. chromatographyonline.com | Fast, simple, inexpensive. | Low selectivity, high potential for matrix effects. chromatographyonline.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. tiaft.org | Good cleanup, inexpensive. | Labor-intensive, requires large solvent volumes. tiaft.org |
Method Validation for Sensitivity and Reproducibility in Research Settings
Once a bioanalytical method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. ujpronline.comiosrphr.org Method validation is the process of demonstrating that the analytical procedure is accurate, precise, and reliable for the quantification of this compound in the specific biological matrix. demarcheiso17025.com Validation is performed according to established guidelines, which outline the specific performance characteristics to be evaluated. npra.gov.myeuropa.eu
Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites and endogenous matrix constituents. npra.gov.my
Accuracy: The closeness of the measured concentration to the true value, assessed by analyzing quality control (QC) samples at different concentrations. iosrphr.org
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day). iosrphr.org
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. npra.gov.my
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. demarcheiso17025.com
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). ujpronline.com
Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation Based on general regulatory guidance for research purposes.
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LOQ). iosrphr.org |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ). demarcheiso17025.com |
| Linearity | Correlation coefficient (r²) should be ≥ 0.99. npra.gov.my |
| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. npra.gov.my |
| Analyte Recovery | Should be consistent, precise, and reproducible across the concentration range. |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. ujpronline.com |
Computational Chemistry and in Silico Modeling
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method evaluates the binding compatibility and predicts the strength of the association, often represented as a scoring function. In the context of Dimethylprocaine, which has been shown to have a high affinity for the dopamine (B1211576) transporter, molecular docking serves as a primary tool to investigate this interaction. researchgate.net The process involves generating various possible conformations of this compound within the binding site of the dopamine transporter and ranking them based on their calculated binding affinity. nih.gov This prediction of ligand-target interactions is a crucial first step in understanding a compound's biological activity. arxiv.orgresearchgate.netpeerj.com
The active site of a protein is a specific region, typically a pocket or groove, where a ligand binds and a chemical reaction is catalyzed. aatbio.com Characterizing the active site involves analyzing its three-dimensional structure, including its volume, shape, and the physicochemical properties of the amino acids that form it. aatbio.comelifesciences.org For the dopamine transporter, active site characterization would detail the environment that this compound encounters upon binding.
Binding mode analysis then examines the specific, non-covalent interactions between the ligand and the active site residues. nih.govnih.gov These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex. aatbio.com A detailed binding mode analysis for this compound would identify its precise orientation in the dopamine transporter's binding pocket and map out all significant intermolecular contacts that stabilize the bound state.
A critical outcome of docking and binding mode analysis is the identification of key amino acid residues that are essential for the interaction. mst.edu These "hot spot" residues contribute most significantly to the binding affinity. For this compound, computational studies would aim to pinpoint the specific residues within the dopamine transporter's active site that form crucial bonds or contacts. For instance, studies on other local anesthetics have highlighted the importance of interactions with specific acidic or basic residues like glutamic acid and arginine in their respective targets. researchgate.net Identifying these key residues for this compound is vital for understanding its binding specificity and for guiding the design of new molecules with potentially modified activities.
Active Site Characterization and Binding Mode Analysis
Molecular Dynamics Simulations of Compound-Protein Complexes
Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. nih.govmdpi.com By simulating a protein-ligand complex in a realistic environment (including water and ions), MD can reveal the dynamic nature of the interaction, which is often missed by static docking models. nih.govneurosnap.ai An MD simulation of the this compound-dopamine transporter complex would provide a time-resolved view of the binding event, assessing the stability of the predicted docking pose and exploring the conformational landscape of the complex. neurosnap.aifrontiersin.org
Ligand binding is often coupled with conformational changes in both the protein and the ligand. nih.govplos.org These changes can range from small side-chain adjustments to large-scale domain movements. nih.gov MD simulations can capture these induced-fit mechanisms, showing how the dopamine transporter might adapt its shape to accommodate this compound. elifesciences.org Furthermore, the simulations can track the mobility of this compound within the binding pocket, revealing whether it remains in a single, stable pose or explores multiple conformations. chemrxiv.org Understanding this dynamic interplay is crucial for a complete picture of the binding mechanism.
The stability of the protein-ligand complex during an MD simulation is often assessed using metrics like the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). nih.govneurosnap.ai The table below illustrates the type of data that would be generated from such an analysis.
| Metric | Description | Implication for Stability |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein's backbone atoms over time compared to a reference structure. | A low and stable RMSD value suggests the complex is in a stable equilibrium. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A consistent Rg value indicates that the protein is maintaining its folded state and is not undergoing major unfolding events. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | A consistent number of hydrogen bonds points to a stable binding interaction. |
This table represents a hypothetical analysis of MD simulation data for a this compound-protein complex.
MD simulations provide the structural data needed to calculate the binding free energy, which is a quantitative measure of the affinity between a ligand and a protein. boku.ac.atnih.gov Common methods for this calculation include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These techniques analyze snapshots from the MD trajectory to estimate the different energy components of binding, including van der Waals, electrostatic, and solvation energies. wustl.edu Calculating the binding free energy for the this compound-dopamine transporter complex would yield a predicted binding affinity (e.g., in kcal/mol), offering a theoretical value that could be compared with experimental data. frontiersin.orgnih.gov
The table below breaks down the typical components of a binding free energy calculation.
| Energy Component | Description | Contribution to Binding |
| ΔE_vdw | van der Waals energy | Favorable (negative value) |
| ΔE_elec | Electrostatic energy | Favorable (negative value) |
| ΔG_polar | Polar solvation energy | Unfavorable (positive value) |
| ΔG_nonpolar | Nonpolar solvation energy | Favorable (negative value) |
| ΔG_bind | Total Binding Free Energy (sum of components) | The overall affinity; more negative values indicate stronger binding. |
This table illustrates the components of a typical MM/PBSA or MM/GBSA calculation.
Conformational Changes and Ligand Mobility
Quantum Chemical Calculations for Electronic Properties
Quantum chemical (QC) calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. northwestern.edursc.orgaspbs.com Unlike the classical mechanics-based methods of docking and MD, QC methods provide a highly detailed description of electron distribution, orbital energies, and chemical reactivity. taylor.edu
For this compound, QC calculations can be used to compute a variety of electronic properties. nih.gov These include:
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding electrostatic interactions with the target protein.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons, providing insight into its chemical reactivity.
Partial Atomic Charges: Calculates the charge on each atom in the molecule, which is fundamental for parameterizing the force fields used in MD simulations and for understanding electrostatic interactions.
By providing a fundamental understanding of the electronic characteristics of this compound, QC calculations can explain the nature of its interactions with biological targets and complement the insights gained from molecular docking and dynamics simulations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It calculates the force exerted on a positive test charge at any point on the electron density surface of the molecule. uni-muenchen.de The resulting map uses a color spectrum to indicate regions of varying electrostatic potential: red typically signifies areas of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates areas of positive potential (electron-poor), which are attractive to nucleophiles. libretexts.orgunil.ch Green and yellow represent regions of neutral or intermediate potential. libretexts.org MEP maps are valuable for understanding molecular polarity and predicting sites of intermolecular interactions. uni-muenchen.delibretexts.org
For this compound, an MEP map would reveal distinct regions of differing potential based on its functional groups:
Negative Potential (Red/Yellow): The highest electron density is expected around the oxygen atoms of the ester group's carbonyl (C=O) and the lone pair of the tertiary amine nitrogen. These areas represent the most likely sites for electrophilic attack or hydrogen bond acceptance.
Positive Potential (Blue): Electron-poor regions would be concentrated around the hydrogen atoms of the aromatic ring and the N-dimethyl groups. These sites are susceptible to nucleophilic interactions.
Neutral Potential (Green): The aromatic ring itself and the ethyl backbone would likely display a more neutral potential.
The table below conceptualizes the expected electrostatic potential regions on the surface of this compound.
Table 1: Conceptual Electrostatic Potential Map (MEP) Features of this compound
| Molecular Region | Functional Group | Expected Electrostatic Potential | Color on Map | Implication for Reactivity |
|---|---|---|---|---|
| Ester Oxygen | Carbonyl (C=O) | Strongly Negative | Red | Site for electrophilic interaction, hydrogen bond acceptor |
| Amine Nitrogen | Tertiary Amine (-N(CH₃)₂) | Negative | Red/Yellow | Site for protonation, hydrogen bond acceptor |
| Aromatic Protons | Phenyl Ring C-H | Positive | Blue | Potential for weak interactions with nucleophiles |
| Alkyl Protons | N-Dimethyl & Ethyl groups | Slightly Positive | Light Blue/Green | Less reactive sites |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. wuxibiology.com
In the context of this compound:
HOMO: The HOMO is anticipated to be localized on the electron-rich portions of the molecule. This would likely be the π-system of the aminobenzoate ring or the lone pair of electrons on the tertiary amine nitrogen. This localization suggests that these are the primary sites for reaction with electrophiles.
LUMO: The LUMO is expected to be distributed over the electron-accepting regions, primarily the antibonding π* orbitals of the aromatic ring and the carbonyl group. These sites would be the most susceptible to nucleophilic attack.
The FMO analysis provides a quantum chemical basis for understanding the molecule's reactive behavior.
Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Description | Probable Location | Predicted Energy (Conceptual) | Role in Reactivity |
|---|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Aromatic ring (π-system) and tertiary amine (n-orbital) | High | Electron Donor (Nucleophile) |
| LUMO | Lowest Unoccupied Molecular Orbital | Aromatic ring and carbonyl group (π*-system) | Low | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | N/A | Moderate | Determines chemical reactivity and kinetic stability |
Predictive Modeling for Biological Activity and Properties (Beyond QSAR)
Beyond traditional Quantitative Structure-Activity Relationship (QSAR) models, advanced in silico methods can predict a wide range of biological properties, offering a holistic view of a compound's potential behavior. pharmaceuticsconference.comnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in silico
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. mdpi.commdpi.com These predictions are crucial in early-stage drug development for identifying candidates with favorable profiles and flagging potential liabilities, thereby reducing time and cost. pharmaceuticsconference.commdpi.com Web-based platforms and specialized software use algorithms trained on large datasets of experimental results to predict properties such as solubility, gastrointestinal absorption, blood-brain barrier penetration, and plasma protein binding. mdpi.com
For this compound, a typical in silico ADME analysis would yield a profile similar to that of other small-molecule local anesthetics. The table below presents a set of predicted ADME properties for this compound based on common computational models.
Table 3: Predicted ADME Properties of this compound (In Silico)
| Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Physicochemical | Lipophilicity | iLOGP: ~2.5 - 3.0 | Influences solubility, permeability, and protein binding. mdpi.com |
| Absorption | Water Solubility | Moderately Soluble | Affects dissolution and bioavailability. mdpi.com |
| GI Absorption | High | High likelihood of being absorbed from the gastrointestinal tract. mdpi.com | |
| Caco-2 Permeability | High | Indicates high potential for permeation across the intestinal epithelium. mdpi.com | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is likely to cross the BBB, a common feature for centrally acting agents. |
| Plasma Protein Binding (PPB) | ~30-50% | Moderate binding suggests a significant fraction of the drug will be free in circulation. mdpi.com | |
| Volume of Distribution (VDss) | > 0.45 L/kg | Suggests distribution into tissues beyond just the plasma. mdpi.com | |
| Metabolism | CYP2D6 Inhibitor | Probable Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibitor | Probable Inhibitor | Potential for drug-drug interactions with other CYP3A4 substrates. | |
| Excretion | Renal Excretion | Primary route for metabolites | The compound itself is metabolized before excretion. |
Virtual Screening for Novel Scaffolds with Desired Research Properties
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. youtube.comchemistryviews.org This method can be broadly categorized into structure-based and ligand-based approaches. nih.gov
Ligand-Based Virtual Screening (LBVS): This approach uses a molecule with known properties, such as this compound, as a template. The algorithm searches for other molecules in a database that have a similar shape, size, or pharmacophore (the spatial arrangement of essential features). nih.gov This is useful when the 3D structure of the biological target is unknown.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein (e.g., an ion channel or receptor) is known, SBVS can be employed. nih.gov This method, often called molecular docking, computationally places candidate molecules from a library into the target's binding site to predict their binding affinity and orientation. numberanalytics.com
This compound can serve as a starting point for a virtual screening campaign to discover novel chemical scaffolds. For instance, a researcher could aim to find molecules with higher binding affinity to a specific sodium channel subtype or with an improved ADME profile. The process would follow a structured cascade.
Table 4: Hypothetical Virtual Screening Workflow Using this compound as a Template
| Step | Method | Description | Objective |
|---|---|---|---|
| 1. Library Preparation | Database Curation | Select and prepare a large, diverse library of compounds (e.g., ZINC, ChEMBL) for screening. | Create a searchable chemical space. |
| 2. Initial Screening | Ligand-Based (2D/3D Similarity) | Use the this compound structure as a query to perform a rapid screen of the library for molecules with similar fingerprints or 3D shape. chemistryviews.org | Rapidly filter millions of compounds down to thousands of initial hits. |
| 3. Docking Simulation | Structure-Based (Molecular Docking) | Dock the initial hits into the binding site of a relevant target protein (e.g., a voltage-gated sodium channel). nih.gov | Prioritize hits based on predicted binding energy and interaction patterns. |
| 4. ADME/Tox Filtering | Predictive Modeling | Apply in silico ADME and toxicity filters to the docked hits to remove compounds with predicted liabilities. mdpi.comnih.gov | Select for compounds with favorable drug-like properties. |
| 5. Hit Selection | Manual Inspection & Scoring | Visually inspect the top-scoring compounds and their binding modes to select a final, smaller set for experimental validation. | Identify the most promising candidates for synthesis and biological testing. |
Emerging Research Directions and Future Perspectives
Development of Novel Research Probes and Chemical Tools based on the Dimethylprocaine Scaffold
The development of bespoke molecular probes from the this compound structure is a critical future step for detailed pharmacological investigation. The basic scaffold of this compound can be systematically modified to create tools for identifying and characterizing its biological targets. This involves the strategic addition of reporter groups, such as fluorescent tags or radionuclides, to the molecule without significantly altering its core binding properties.
Future research could focus on creating:
Radiolabeled Tracers: Synthesizing a version of this compound with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) would enable its use in Positron Emission Tomography (PET) imaging. mdpi.com Such a tracer could be used to map the real-time distribution of the compound in the brain and body of animal models, revealing its primary sites of accumulation and binding.
Fluorescent Probes: Attaching a fluorophore to the this compound molecule would allow for its visualization in tissue samples or cell cultures using advanced microscopy techniques. This could help pinpoint its location within specific cells or subcellular compartments.
Bifunctional Probes: The intelligent design of bifunctional chelators could allow the same this compound-based ligand to be labeled with different radionuclides, facilitating the development of both diagnostic and potentially therapeutic agents from a single scaffold. nih.gov
These chemical tools are essential for moving beyond systemic administration studies to a more precise, target-oriented investigation of this compound's pharmacology.
Integration of Omics Technologies in Mechanistic Studies
Omics technologies, which allow for the large-scale analysis of biological molecules, offer a powerful and unbiased approach to understanding the effects of this compound. humanspecificresearch.org By applying proteomics and metabolomics to animal tissues following administration of the compound, researchers can gain a comprehensive overview of the resulting biological changes.
Proteomics: This involves the large-scale study of proteins and their functions. humanspecificresearch.org In the context of this compound, proteomics could be used to analyze brain tissue from animal models to identify changes in protein expression in response to the drug. This could reveal which signaling pathways are activated or inhibited, providing clues to its mechanism of action beyond simple receptor binding. For instance, given this compound's known effects on the dopamine (B1211576) system, a proteomics study could quantify changes in proteins related to dopamine synthesis, transport, and signaling. researchgate.netresearchgate.net
Metabolomics: This is the comprehensive analysis of metabolites in a biological sample. uninet.edu A metabolomic study could create a detailed "fingerprint" of this compound's effects on the metabolism of various tissues. mdpi.com This would not only help in identifying and quantifying its own metabolites but also reveal how it alters endogenous metabolic pathways, offering insights into its broader physiological impact.
| Research Question | Omics Approach | Animal Model | Sample Tissue | Potential Findings |
| How does this compound alter protein expression in the brain's reward centers? | Proteomics (e.g., Mass Spectrometry-based) | Rat or Mouse | Striatum, Nucleus Accumbens | Identification of up- or down-regulated proteins involved in dopamine signaling, synaptic plasticity, or cellular stress responses. |
| What is the metabolic signature of this compound exposure in the liver? | Metabolomics (e.g., HPLC-MS) | Rat | Liver | Characterization of this compound metabolites and identification of altered endogenous metabolic pathways (e.g., energy metabolism, lipid metabolism). |
| Does chronic exposure lead to lasting changes in gene expression regulation? | Epigenomics (e.g., DNA methylation analysis) | Mouse | Prefrontal Cortex | Identification of changes in DNA methylation patterns on genes associated with addiction and neural adaptation. researchgate.net |
Advanced Imaging Techniques for In Vivo Distribution and Target Engagement (Animal Models)
Modern in vivo imaging techniques are indispensable for studying the pharmacokinetics and pharmacodynamics of compounds in living organisms in real-time. nih.gov For this compound, these technologies can provide unprecedented insight into where the drug goes in the body, which targets it interacts with, and for how long.
The most promising modalities for this compound research include:
Positron Emission Tomography (PET): As a highly sensitive molecular imaging technique, PET can track a radiolabeled version of this compound to quantify its uptake in specific brain regions. mdpi.comnih.gov This allows for the direct visualization of target engagement, for example, by measuring the displacement of other known radioligands that bind to the dopamine transporter. frontiersin.org
Magnetic Resonance Imaging (MRI): Functional MRI (fMRI) can be used to map changes in brain activity following this compound administration by detecting alterations in blood flow. oatext.com This can help identify the neural circuits modulated by the compound. Pharmacological MRI (phMRI) studies could reveal the network-level effects of the drug.
Multiphoton Microscopy (MPM): For studies at the cellular level, MPM can provide high-resolution imaging deep within the tissues of living animals, allowing researchers to observe the effects of this compound on individual neurons or glial cells in real-time. oatext.com
| Imaging Modality | Information Provided | Resolution | Invasiveness | Key Application for this compound |
| PET | Quantitative molecular data (receptor occupancy, metabolic activity) mdpi.com | Millimeters | Minimally invasive (requires tracer injection) | Quantifying binding to dopamine transporters in the brain. |
| fMRI | Hemodynamic changes correlated with neural activity oatext.com | Millimeters | Non-invasive | Mapping brain networks affected by the drug's stimulant properties. |
| SPECT | Molecular data (similar to PET) nih.gov | Millimeters | Minimally invasive (requires tracer injection) | Assessing changes in regional cerebral blood flow, as has been done with the related compound procaine (B135). researchgate.net |
| MPM | High-resolution cellular and subcellular imaging oatext.com | Micrometers | Invasive (requires cranial window) | Visualizing drug interaction with specific neurons or synapses in real-time in animal models. |
Exploration of Unconventional Pharmacological Targets and Mechanisms
While this compound is structurally an ester local anesthetic, its behavioral effects suggest a pharmacological profile that extends beyond the blockade of voltage-gated sodium channels. Research indicates that, similar to cocaine, this compound possesses locomotor stimulant and reinforcing properties. researchgate.net This strongly implies that its primary mechanism for these effects involves the modulation of monoamine neurotransmitter systems.
Future research must focus on:
Dopamine Transporter (DAT): The reinforcing effects of this compound strongly point to the dopamine transporter as a principal target. researchgate.net Detailed in vitro binding assays and in vivo imaging studies are needed to quantify its affinity and potency at DAT compared to other local anesthetics and classic stimulants.
Serotonin and Norepinephrine (B1679862) Transporters (SERT and NET): Many stimulants that target DAT also have activity at SERT and NET. Characterizing the full binding profile of this compound across all three monoamine transporters is essential for understanding its unique behavioral and psychological effects.
Epigenetic Modifications: Advanced research could explore whether chronic exposure to this compound induces lasting changes in gene expression through epigenetic mechanisms, such as DNA methylation. researchgate.net Such changes in the brain's reward circuitry could underlie long-term behavioral adaptations.
Methodological Advancements in this compound Research and Characterization
Progress in understanding this compound will be driven by the integration of modern analytical and investigational techniques. The field is moving beyond classical behavioral pharmacology to a multi-faceted approach that combines chemistry, molecular biology, and advanced imaging.
Key methodological advancements for future research include:
High-Throughput Screening: Employing automated, high-throughput methods to screen this compound and its newly synthesized derivatives against a wide panel of receptors, transporters, and enzymes will rapidly expand our knowledge of its target profile.
Advanced Mass Spectrometry: The use of highly sensitive and high-resolution mass spectrometry techniques will be crucial for definitively identifying and quantifying metabolites in various tissues, leading to a more complete understanding of its metabolic fate. uninet.edumdpi.com
Integrative Systems Biology: The true potential of future research will be realized by combining data from different modalities. cmbio.io For example, integrating proteomics data with fMRI results could link specific molecular changes to observable effects on brain network function, providing a holistic view of this compound's mechanism of action.
Q & A
Q. Q1. What are the foundational steps to design a study investigating Dimethylprocaine’s physicochemical properties?
Methodological Answer: Begin with a systematic literature review to identify gaps in existing data on solubility, stability, and partition coefficients. Use databases like PubMed and SciFinder, prioritizing peer-reviewed journals (avoiding unreliable sources like benchchem.com ). Design experiments using validated protocols (e.g., HPLC for purity analysis, DSC for thermal stability) and ensure replication (≥3 trials) to confirm reproducibility. Include controls such as procaine analogs for comparative analysis .
Q. Q2. How should researchers approach synthesizing this compound for the first time?
Methodological Answer: Follow established protocols for procaine derivatives, modifying reaction conditions (e.g., alkylation of procaine with methyl iodide). Use TLC or NMR to monitor reaction progress . Purify via recrystallization or column chromatography, and characterize using FTIR, H/C NMR, and mass spectrometry. Document all steps meticulously to enable replication, adhering to journal guidelines for experimental reporting .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Conduct a meta-analysis of existing studies, comparing experimental variables (e.g., cell lines, dosage ranges, assay methodologies). Design orthogonal assays (e.g., electrophysiology for ion channel effects vs. enzyme-linked assays for receptor binding) to validate results. Use statistical tools like ANOVA to identify confounding factors (e.g., solvent choice, purity thresholds >98%) . Publish null findings to address publication bias .
Q. Q4. What strategies optimize this compound’s metabolic stability in preclinical models?
Methodological Answer: Use in vitro models (e.g., liver microsomes) to identify metabolic hotspots. Modify the molecule via deuteration or steric hindrance at labile sites. Validate changes using LC-MS/MS pharmacokinetic studies in rodents, correlating in vitro-in vivo data. Ensure compliance with NIH guidelines for preclinical reporting .
Methodological Frameworks
Q5. How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Q. Q6. How to ensure statistical rigor in dose-response studies of this compound?
Methodological Answer: Use a logarithmic dose range (e.g., 1 nM–100 µM) with ≥6 concentrations. Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes .
Data Analysis and Interpretation
Q. Q7. How to handle outliers in this compound toxicity assays?
Methodological Answer: Predefine exclusion criteria (e.g., values beyond ±3 SD from the mean). Use robust statistical methods like Tukey’s fences or nonparametric tests (Mann-Whitney U). Replicate outlier experiments to distinguish technical errors from biological variability .
Q. Q8. What computational methods predict this compound’s interactions with novel targets?
Methodological Answer: Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with cheminformatics databases (ChEMBL, PubChem) to avoid redundancy .
Ethical and Reproducibility Considerations
Q. Q9. How to address batch-to-batch variability in this compound synthesis?
Methodological Answer: Standardize reaction conditions (temperature, solvent purity) and implement QC checkpoints (e.g., NMR purity >95% for all batches). Use DOE (Design of Experiments) to identify critical process parameters. Publish full synthetic protocols and raw spectral data as supplementary materials .
Q. Q10. What ethical frameworks apply to studies involving this compound in animal models?
Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, justifying sample sizes via power analysis. Include humane endpoints (e.g., maximal tumor size) and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
